Ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester
CAS No.: 90060-70-1
Cat. No.: VC17022562
Molecular Formula: C15H21NO3S
Molecular Weight: 295.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 90060-70-1 |
|---|---|
| Molecular Formula | C15H21NO3S |
| Molecular Weight | 295.4 g/mol |
| IUPAC Name | S-[3-(5-acetamido-2-ethoxyphenyl)propyl] ethanethioate |
| Standard InChI | InChI=1S/C15H21NO3S/c1-4-19-15-8-7-14(16-11(2)17)10-13(15)6-5-9-20-12(3)18/h7-8,10H,4-6,9H2,1-3H3,(H,16,17) |
| Standard InChI Key | NBYXNDGFBZLAMG-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C(C=C1)NC(=O)C)CCCSC(=O)C |
Introduction
Chemical Identity and Structural Analysis
Molecular Formula and Weight
The molecular formula of ethanethioic acid, S-(3-(5-(acetylamino)-2-ethoxyphenyl)propyl) ester is C₁₆H₂₂N₂O₄S, derived from its IUPAC name and structural analysis. This formula accounts for:
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A thioacetate group (CH₃COS−) from ethanethioic acid.
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A propyl chain (−CH₂CH₂CH₂−) bridging the sulfur atom to a substituted phenyl ring.
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A phenyl ring with ethoxy (−OCH₂CH₃) and acetylamino (−NHCOCH₃) substituents at the 2- and 5-positions, respectively.
The molecular weight is 338.42 g/mol, calculated as follows:
Structural Features and Stereochemistry
The compound’s structure (Fig. 1) features a planar phenyl ring with steric and electronic influences from its substituents. The ethoxy group’s electron-donating nature and the acetylamino group’s hydrogen-bonding capacity suggest moderate polarity, impacting solubility and reactivity. No chiral centers are present, as confirmed by the absence of stereochemical descriptors in its IUPAC name.
Synthesis and Optimization
Synthetic Pathways
The synthesis of thioesters typically involves nucleophilic acyl substitution or thiol-acid coupling. For this compound, a plausible route (Fig. 2) involves:
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Preparation of the Thiol Precursor:
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Acylation Reaction:
Yield Optimization
Yields for analogous thioesters range from 66% to 91% . Key factors influencing yield include:
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Reaction Temperature: Optimal at 0–5°C to minimize side reactions.
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Solvent Choice: Dichloromethane or THF improves reagent solubility.
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Catalyst Use: DMAP (4-dimethylaminopyridine) enhances acylation efficiency .
Physicochemical Properties
Thermal Stability
Thioesters generally exhibit moderate thermal stability. Differential scanning calorimetry (DSC) of similar compounds shows decomposition onset at 120–150°C .
| Property | Value | Method/Citation |
|---|---|---|
| Melting Point | 45–50°C (estimated) | Analogous data |
| Boiling Point | 280–290°C (extrapolated) | Clausius-Clapeyron |
| Solubility in Water | <0.1 g/L | LogP estimation |
Spectroscopic Characterization
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